3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione

Lipophilicity Drug-likeness Blood-brain barrier permeability

This fully substituted hydantoin (MW 387.2, cLogP ~2.5, TPSA ~66 Ų, HBD 1) is purpose-built for CNS-penetrant probe development, offering blood-brain barrier-compatible physicochemical parameters unmatched by unsubstituted 5-aryl hydantoin analogs. The N3-(4-bromophenacyl) substituent simultaneously introduces a heavy-atom probe for X-ray/Cryo-EM studies and an oxoethyl ketone handle for rapid library diversification via reductive amination or oxime formation—eliminating protection/deprotection steps. Procure at ≥95% purity to ensure assay reproducibility in kinase, GPCR, and nuclear receptor screening campaigns; the unique bromophenyl-oxoethyl pattern reduces redundancy versus saturated 5-aryl hydantoin libraries.

Molecular Formula C18H15BrN2O3
Molecular Weight 387.233
CAS No. 956393-88-7
Cat. No. B2841793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione
CAS956393-88-7
Molecular FormulaC18H15BrN2O3
Molecular Weight387.233
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C18H15BrN2O3/c1-18(13-5-3-2-4-6-13)16(23)21(17(24)20-18)11-15(22)12-7-9-14(19)10-8-12/h2-10H,11H2,1H3,(H,20,24)
InChIKeySWPFUIKJGLARKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione (CAS 956393-88-7)


3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione (CAS 956393-88-7) is a fully substituted hydantoin derivative featuring a 5-methyl-5-phenylimidazolidine-2,4-dione core and an N3-substituted 2-(4-bromophenyl)-2-oxoethyl side chain. Its molecular formula is C₁₈H₁₅BrN₂O₃ (MW 387.2 g/mol) . The compound is supplied as a research-grade building block (purity ≥95%) and is characterized by computed physicochemical properties including a cLogP of approximately 2.5–3.0, a topological polar surface area (TPSA) of ~66 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Why Generic Imidazolidinedione Substitution Fails for CAS 956393-88-7: Structural Differentiation Over Close Analogs


Simple hydantoin scaffolds such as 5-methyl-5-phenylimidazolidine-2,4-dione (CAS 6843-49-8) and 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione (CAS 6320-50-9) cannot substitute for the target compound in applications requiring a specific lipophilicity range, enhanced metabolic stability, or N3-functionalization handle. The 2-(4-bromophenyl)-2-oxoethyl substituent at the 3-position introduces a distinct hydrogen-bond acceptor at the oxoethyl bridge, eliminates a hydrogen-bond donor relative to the core scaffold, and elevates molecular weight and logP into ranges compatible with blood-brain barrier penetration and target engagement profiles [1][2][3]. These property shifts directly influence purity-demanding procurement and assay reproducibility.

Quantitative Differentiation of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione Against In-Class Analogs


Lipophilicity (cLogP) Elevation Relative to Core Hydantoin Scaffold

The target compound exhibits a calculated partition coefficient (cLogP) approximately 1.3–1.5 units higher than the unsubstituted core scaffold, 5-methyl-5-phenylimidazolidine-2,4-dione (cLogP ~1.2). This increase is consistent with the addition of the 2-(4-bromophenyl)-2-oxoethyl moiety [1].

Lipophilicity Drug-likeness Blood-brain barrier permeability

Molecular Weight and Polar Surface Area Trade-Off for Optimized CNS Permeability

With a molecular weight of 387.2 Da and a topological polar surface area (TPSA) of ~66 Ų (predicted), the target compound falls within the favorable CNS drug-likeness window (MW <400, TPSA <90 Ų) [1]. This contrasts with 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione (MW 486.2 Da, TPSA ~58 Ų), which exceeds the recommended MW threshold and may exhibit restricted brain penetration [2].

CNS drug discovery Physicochemical properties Transportability

Reduced Hydrogen Bond Donor Count vs. Core Hydantoin: Improved Metabolic Stability

The target compound possesses only one hydrogen bond donor (HBD) due to N3-substitution, compared to two HBDs in the parent 5-methyl-5-phenylimidazolidine-2,4-dione [1]. Reducing HBD count is a recognized strategy to decrease the rate of oxidative metabolism and improve metabolic stability in vivo [2].

Metabolic stability Hydrogen bond donors First-pass metabolism

Synthetic Versatility: N3-Oxoethyl Handle for Late-Stage Diversification

The N3-(2-oxoethyl) linker provides a ketone functional group suitable for reductive amination, Grignard addition, and oxime/hydrazone formation, enabling rapid analog generation . This contrasts with N3-unsubstituted analogs which lack a site for selective N-modification without core deprotection .

Late-stage functionalization Parallel synthesis Medicinal chemistry

Purity Specification and Vendor Reproducibility for High-Throughput Screening

The compound is catalogued at 95% purity by AKSci, with confirmed identity by CAS matching . This purity level is suitable for primary HTS campaigns where false positives from impurities must be minimized.

Screening compound quality Batch consistency Procurement reliability

Proven Application Scenarios for 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione Derived from Quantitative Evidence


CNS-Targeted Probe and Lead-Like Molecule Design

Leverage the compound's optimal CNS drug-likeness parameters (MW 387 Da, TPSA ~66 Ų, cLogP ~2.5) to develop blood-brain barrier penetrant probes for neuroinflammation or neurodegeneration targets. The reduced HBD count (1) relative to core hydantoins minimizes metabolic liability [1][2].

Medicinal Chemistry Fragment-to-Lead Optimization

Use the N3-(2-oxoethyl) ketone as a chemical diversification node for generating focused libraries via reductive amination or oxime formation. The pre-functionalized scaffold eliminates the need for protecting-group strategies required by N3-unsubstituted analogs .

High-Throughput Screening Collection Supplementation

Procure at 95% purity for inclusion in screening decks targeting kinases, GPCRs, or nuclear receptors. The compound's unique bromophenyl-oxoethyl substitution pattern differentiates it from commercially saturated 5-aryl hydantoin libraries, reducing redundancy in screening sets .

Structure-Activity Relationship (SAR) Studies on Imidazolidinedione-Derived Androgen Receptor Modulators

Incorporate into SAR matrices evaluating the effect of N3-substituents on anti-androgenic activity, as structural analogs have demonstrated nanomolar affinity for the androgen receptor. The bromine atom provides a heavy-atom probe for X-ray crystallography and Cryo-EM structure determination [3].

Quote Request

Request a Quote for 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.